8-Bromoguanosine

描述

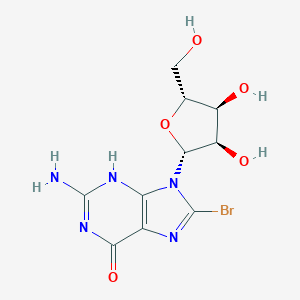

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUCSHXLTWZYBA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-63-1 | |

| Record name | 8-Bromoguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Conformational Dynamics Research of 8 Bromoguanosine

Influence on Ribonucleic Acid Conformational Heterogeneity

The presence of the bromine atom at the C8 position of guanosine (B1672433) is known to preferentially induce the syn glycosidic conformation. caymanchem.commedchemexpress.combertin-bioreagent.comresearchgate.net This contrasts with the anti conformation typically adopted by guanosine in standard A-form RNA helices. researchgate.net By favoring the syn conformation, 8-Bromoguanosine can be used to reduce the conformational heterogeneity of RNA molecules, potentially enhancing the study of their function. caymanchem.commedchemexpress.combertin-bioreagent.com

Syn Glycosidic Conformation Induction

The steric bulk of the bromine atom at the C8 position of this compound hinders its rotation over the ribose ring, thereby favoring the syn orientation of the guanine (B1146940) base relative to the sugar. researchgate.netacs.org This preferential adoption of the syn conformation is a key characteristic of this compound and underlies its utility in structural biology studies. caymanchem.comresearchgate.net Nuclear Magnetic Resonance (NMR) data, such as the analysis of ¹³C chemical shifts of the C1' sugar carbon and H8-H1' NOE connectivities, can confirm the syn conformation of this compound residues incorporated into nucleic acids. researchgate.netoup.com A downfield shift of the C1' signal is characteristic of the syn conformation. oup.com

Z-RNA Duplex Formation Studies

The syn glycosidic conformation favored by this compound is a characteristic feature of Z-form nucleic acids, which are left-handed double helices. nih.govresearchgate.net Studies have investigated the ability of RNA sequences containing this compound to form Z-RNA duplexes. nih.govtandfonline.comacs.org For example, dinucleoside monophosphates containing this compound have been synthesized, and ¹H NMR data confirmed the syn conformation of the this compound residues. nih.gov At higher concentrations, one such dimer, (3'-5')C-br8G, was observed to form a duplex with characteristics suggesting a left-handed helical structure similar to Z-DNA, exhibiting a surprisingly high melting temperature for a dimer. nih.gov This suggests that this compound can promote the formation of Z-RNA structures. nih.govacs.org

Applications in Nucleic Acid Structure-Function Studies

This compound is a valuable tool in studying the relationship between nucleic acid structure and function. ontosight.ai Its ability to induce the syn conformation and influence helical handedness makes it useful for probing various nucleic acid architectures. ontosight.aiacs.org

G-quadruplex Structure Probing

Guanine-rich sequences can fold into four-stranded structures called G-quadruplexes, which are involved in various biological processes. oup.commdpi.comtandfonline.commdpi.com The formation and stability of G-quadruplexes depend on the arrangement of guanine residues, including their glycosidic conformations (syn or anti). researchgate.netoup.commdpi.com Since this compound preferentially adopts the syn conformation, it has been used to probe and stabilize specific G-quadruplex structures. acs.orgoup.comtandfonline.comnih.govcore.ac.uk Substituting guanine with this compound at positions expected to be in the syn conformation can help stabilize the anticipated G-quadruplex fold, aiding in structural determination by techniques like NMR and Circular Dichroism (CD) spectroscopy. researchgate.netoup.comtandfonline.comcore.ac.uk Studies on thrombin binding aptamers (TBAs), which form G-quadruplexes, have shown that incorporating 8-bromo-2'-deoxyguanosine (B1139848) (a deoxy analog of this compound) at syn glycosidic positions can significantly increase thermal stability. mdpi.comcore.ac.uk

Here is a table summarizing some findings on the effect of 8-bromo-2'-deoxyguanosine substitution on Thrombin Binding Aptamer (TBA) stability:

| Modification Position (Glycosidic Conformation in Native TBA) | Effect on Melting Temperature (Tm) | Reference |

| Single substitution at a syn position | High increase in Tm | core.ac.uk |

| Single substitution at an anti position | Small decrease in Tm | core.ac.uk |

| Double substitution in anti positions | Conformational flip to syn observed | core.ac.uk |

Note: Data is based on studies using 8-bromo-2'-deoxyguanosine, a deoxy analog, in the context of DNA G-quadruplexes.

This compound has also been used to study RNA G-quadruplexes, including those formed by human telomere RNA sequences. researchgate.netmdpi.com Its incorporation has facilitated the characterization of unusual G-quadruplex topologies, such as antiparallel structures. researchgate.netmdpi.com

Deoxyribonucleic Acid Fidelity and Repair Mechanistic Investigations

While the primary focus of this compound research is on RNA, its deoxy analog, 8-bromo-2'-deoxyguanosine, has been used as a model compound to investigate DNA fidelity and repair mechanisms. acs.orgcsic.es The oxidative DNA damage product 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxoG) is known to favor the syn conformation, and this conformational preference is suggested to be a recognition feature for repair enzymes. csic.esmdpi.com Bulky substituents at the C8 position of purine (B94841) nucleosides, like bromine in 8-bromo-2'-deoxyguanosine, also shift the equilibrium towards the syn conformation. csic.es Thus, 8-bromo-2'-deoxyguanosine can serve as a probe to study how the syn conformation influences recognition and processing by DNA repair enzymes involved in pathways like base excision repair (BER). csic.esmdpi.comchimia.chacs.orgresearchgate.net Studies comparing the base pairing properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine with those containing natural guanine and 8-oxoG have provided insights into how these modifications affect duplex stability and potential mispairing. csic.es

Immunomodulatory Research of 8 Bromoguanosine

Lymphocyte Activation Mechanisms

8-Bromoguanosine has been shown to activate lymphocytes, including both B and T cells. nih.govoup.comresearchgate.net The mechanism of action appears to be intracellular, as studies have demonstrated that immobilizing the compound or interfering with membrane fluidity does not abolish its mitogenic activity, while uptake occurs via carrier-mediated transport. pnas.orgpnas.org

B-Lymphocyte Proliferation and Differentiation Pathways

This compound is recognized as a potent inducer of polyclonal proliferation and differentiation in B lymphocytes from various mouse strains. nih.govnih.gov This activity leads to the induction of immunoglobulin production by B cells. nih.govgoogle.comaai.org Studies have indicated that large, activated B cells are particularly responsive to 8-BrGuo-induced proliferation and differentiation, while small, resting B cells show increased surface expression of Ia antigens upon incubation with the compound, suggesting activation without full proliferation or differentiation. nih.gov

The effect of 8-BrGuo on B cell activation appears to be independent of cyclic GMP (cGMP). nih.govnih.govpnas.orgpnas.org While this compound-3',5'-cyclic monophosphate (8-Br-cGMP) is a known intracellular lymphocyte mitogen, 8-BrGuo is significantly more potent in inducing lymphocyte proliferation and immunoglobulin secretion. nih.govaai.orgnih.govpnas.orgpnas.org Furthermore, incubation with 8-BrGuo does not increase intracellular cGMP levels, and underivatized cGMP can even antagonize the induction of antibody production by 8-BrGuo. nih.govaai.orgnih.govpnas.org This suggests that 8-BrGuo triggers B cell activation through a mechanism distinct from the cGMP pathway. nih.govnih.govpnas.orgpnas.org

| Compound | Effect on B Cell Proliferation | Effect on Ig Production | Relative Potency (vs 8-Br-cGMP) | Intracellular cGMP Increase |

| This compound | High level induction nih.govpnas.orgpnas.org | Potent inducer nih.govaai.org | Significantly greater nih.govaai.orgnih.govpnas.orgpnas.org | No nih.govnih.govpnas.org |

| 8-Br-cGMP | Mitogenic nih.govpnas.orgpnas.org | Weak inducer nih.govaai.org | Lower nih.govaai.orgnih.govpnas.orgpnas.org | Yes (as an analog) wikipedia.org |

| Guanosine (B1672433) | Ineffective pnas.org | Not specified | Much lower nih.govpnas.orgpnas.org | Not specified |

T-Lymphocyte Inductive Activity

This compound has been shown to activate T cells. nih.govoup.comresearchgate.net Certain 8-substituted guanine (B1146940) derivatives, including this compound, have been found to induce increased T-lymphocyte inductive activity in B-lymphocytes. google.com While some studies on related compounds like 8-mercaptoguanosine showed augmentation of antigen-induced proliferation of T-lymphocytes, the data regarding the direct effect of this compound on T cell proliferation can appear contradictory in comparison to other guanosine derivatives. portico.org However, it has been reported that this compound inhibited the induction of tolerance and bypassed tolerant T-cells in experimental models. portico.orgoup.com

Myeloid Cell Activation Studies

Beyond lymphocytes, this compound also demonstrates the ability to activate myeloid cells, including macrophages and natural killer (NK) cells. chemsrc.comnih.govoup.comresearchgate.netnih.govresearchgate.netnordicbiosite.comgoogle.com

Macrophage Cytolytic Activity Induction

This compound induces macrophage activation. scielo.br Studies have shown that pre-incubation of macrophages with 8-BrGuo induces macrophage cytolytic activity against target cells in in vitro assays. chemsrc.comnih.govoup.comresearchgate.netbook118.com This activation can lead to the reduction of parasite load in infected macrophages, as demonstrated in studies with Leishmania amazonensis. scielo.br The compound was not directly toxic to the parasites, suggesting its effect was mediated through the activation of the macrophages' microbicidal processes. scielo.br The increase in macrophage activity is likely to involve processes such as cytokine production and respiratory burst. scielo.br

Natural Killer Cell Activation

This compound is also known to activate natural killer (NK) cells. chemsrc.comnih.govoup.comresearchgate.netnih.govresearchgate.netnordicbiosite.comgoogle.com Culturing spleen cells with 8-BrGuo has been shown to induce cytotoxic activity against target cells, with the cytotoxic cells expressing markers characteristic of NK cells. nih.govoup.comresearchgate.netresearchgate.net This activation of both NK cells and macrophages by this compound appears to be mediated, at least in part, by the induction of interferon (IFN) production. nih.govoup.comresearchgate.netresearchgate.net

Cytokine and Immune Mediator Production

This compound influences the production of various cytokines and immune mediators. It has been found to induce interferon production. nih.govoup.comresearchgate.netgoogle.comresearchgate.net Specifically, the activation of NK cells and macrophages by 8-BrGuo is linked to the induction of IFN-alpha and IFN-beta production. nih.govoup.comresearchgate.netresearchgate.net Anti-IFN antibodies have been shown to abolish the inductive effects of 8-BrGuo on both NK and macrophage cytotoxic activities. nih.govoup.comresearchgate.net

| Immune Cell Type | Activation Effect | Associated Mediators/Mechanisms |

| B Lymphocytes | Proliferation and Differentiation nih.govnih.gov | Immunoglobulin production nih.govgoogle.comaai.org, Intracellular mechanism pnas.orgpnas.org |

| T Lymphocytes | Inductive activity in B cells google.com, Bypassing tolerance portico.orgoup.com | Mechanism less clear than B cells nih.govoup.comresearchgate.net |

| Macrophages | Cytolytic activity induction chemsrc.comnih.govoup.comresearchgate.netbook118.com, Activation scielo.br | Interferon production (IFN-alpha, IFN-beta) nih.govoup.comresearchgate.netresearchgate.net, IL-1-like activity nih.govresearchgate.net |

| Natural Killer Cells | Activation and cytotoxic activity chemsrc.comnih.govoup.comresearchgate.netresearchgate.netnordicbiosite.comgoogle.com | Interferon production (IFN-alpha, IFN-beta) nih.govoup.comresearchgate.netresearchgate.net |

Interferon Induction

Studies have demonstrated that this compound can induce the production of interferons (IFNs). Specifically, it has been reported to induce interferon alpha and beta. scielo.brscielo.br This induction of type I interferons is considered a mechanism by which this compound exerts some of its biological effects, including the activation of immune cells like macrophages and natural killer (NK) cells. oup.com Research suggests that this IFN production is crucial for the compound's ability to enhance the cytotoxic activity of these cells. oup.com

Interleukin-1-like Activity Elicitation

Beyond interferons, this compound has also been shown to elicit Interleukin-1 (IL-1)-like activity from macrophages. nih.gov This effect is significant because IL-1 is a key monokine produced by macrophages upon stimulation and is typically required for initiating a primary antigenic response. google.com IL-1 also plays a role in the production of Interleukin-2 (IL-2) in T cells, which is a growth factor for T cells and aids in the transformation of T helper cells. google.com The induction of IL-1-like activity by this compound occurs through a direct interaction with non-lymphocytic cells, including macrophage-like cell lines, and is dose-dependent. nih.gov Optimal production of this activity is typically observed after approximately 24 hours of culture. nih.gov Antibodies that neutralize standard IL-1 activity have been shown to eliminate the IL-1-like activity induced by this compound. nih.gov

Humoral Immune Response Enhancement (Adjuvant Activity)

This compound has been identified as a compound capable of enhancing the humoral immune response, exhibiting adjuvant activity. nih.govgoogle.com This enhancement has been observed in response to various antigens. nih.gov

Research has specifically evaluated the capacity of this compound to enhance the in vivo humoral immune response to protein antigens, such as human gamma globulin (HGG), in murine models. nih.gov These studies indicate that this compound acts as a potent adjuvant for humoral immune responses. nih.gov The adjuvant activity is dependent on both the dose administered and the timing relative to antigen administration. nih.gov Optimal enhancement of the plaque-forming cell (PFC) response to HGG has been observed at relatively low doses when administered on the day of immunization or several days later. nih.gov While the enhancement of serum anti-HGG antibody concentration, as measured by ELISA, may require higher doses when given on the day of immunization, lower doses can be effective when administered later. nih.gov this compound has also demonstrated adjuvant efficacy when administered via different routes and even when injected after antigen administration in incomplete Freund's adjuvant. nih.gov The enhancement of antibody responses in vivo is contingent on the derivatization of guanosine at the C8 position, as native guanosine is ineffective. pnas.org

Pathogen-Host Interaction Modulation

This compound has shown potential in modulating the interaction between pathogens and their hosts, particularly concerning intracellular parasites. oup.comuni.luportico.org

Studies have investigated the effect of this compound on the cytotoxicity of macrophages against intracellular pathogens like Leishmania amazonensis. scielo.brscielo.brnih.gov Leishmania species are obligate intramacrophage parasites. scielo.br Research using in vitro systems has shown that macrophages treated with this compound, either before or after infection, are capable of reducing the parasite load. scielo.brscielo.brnih.gov This reduction is monitored by assessing the number of amastigotes per macrophage and the percentage of infected cells. scielo.brscielo.brnih.gov Since this compound was not directly toxic to the extracellular promastigote forms of Leishmania, it was concluded that the compound induces macrophage activation. scielo.brscielo.br This activation presumably involves the induction of interferon alpha and beta by the macrophages, which ultimately leads to the killing of L. amazonensis amastigotes within the cells. scielo.brscielo.brnih.govscienceopen.com These findings suggest that guanine ribonucleosides like this compound may hold promise for aiding in the treatment of infections caused by intracellular pathogens. scielo.brscielo.brnih.gov

Cellular and Molecular Signaling Pathway Research of 8 Bromoguanosine and Its Analogs

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway Involvement

8-Bromoguanosine, as a stable analog of cGMP, is a significant tool for studying the cGMP signaling pathway ontosight.aisigmaaldrich.com. This pathway is fundamental in mediating a diverse range of cellular functions, including smooth muscle relaxation, cell growth, and differentiation ontosight.ai.

cGMP-Dependent Protein Kinase (PKG) Activation

A primary mechanism of action for this compound is the activation of cGMP-dependent protein kinase (PKG) sigmaaldrich.comwikipedia.org. Studies have shown that 8-Br-cGMP is a potent activator of PKG biolog.detocris.com. It has a greater activation potential compared to cGMP for PKG type I α, showing preferential binding to its slow exchanging site biolog.de. The activation potential for the type I β isozyme is approximately 10 times higher biolog.de. Conversely, 8-Br-cGMP is a poor activator of cAMP-dependent protein kinase (PKA) types I and II, with a difference of more than two orders of magnitude compared to its effect on PKG biolog.de. This selective activation makes 8-Br-cGMP valuable for dissecting the specific roles of PKG in various cellular processes ontosight.ai. For instance, research in vascular smooth muscle cells has demonstrated that 8-Br-cGMP-induced effects, such as increased cell adhesion, are dependent on the presence of PKG I molbiolcell.org.

Data on PKG Activation by 8-Br-cGMP:

| Compound | Target Kinase | Relative Activation Potential (compared to cGMP) | Notes |

| 8-Br-cGMP | PKG Type I α | Increased | Preferential binding to slow exchanging site biolog.de |

| 8-Br-cGMP | PKG Type I β | ~10 times higher Ka | biolog.de |

| 8-Br-cGMP | PKA Type I and II | Poor activator (>> two orders of magnitude) | biolog.de |

Intracellular Calcium Oscillation Modulation

This compound has been shown to influence intracellular calcium dynamics. It can slow or inhibit intracellular calcium oscillations in tracheal smooth muscle cells in response to acetylcholine (B1216132) sigmaaldrich.comscientificlabs.iesigmaaldrich.com. In the context of ATP-induced calcium signaling in cochlear inner hair cells, a membrane-permeant analog of cGMP, this compound-cGMP, mimicked the effects of an NO donor in suppressing the ATP-induced increase in intracellular Ca²⁺ concentrations nih.gov. This suggests that the modulation of calcium influx via the NO-cGMP-PKG pathway is a feedback mechanism in these cells nih.gov. In rat retinal ON-type bipolar cells, brain natriuretic peptide (BNP) was shown to cause a significant elevation of intracellular calcium, which could be mediated by increased calcium release from intracellular stores by PKG, an effect mimicked by 8-Br-cGMP jneurosci.orgnih.gov. This increased calcium release from ryanodine-sensitive stores may contribute to the suppression of GABAᴀ responses nih.gov.

Guanine (B1146940) Triphosphate (GTP)-Binding Protein (G-Protein) Activation Mechanisms

While this compound is primarily known for its interaction with the cGMP/PKG pathway, research has also explored its potential influence on GTP-binding proteins (G-proteins). G-proteins are crucial molecular switches in signaling pathways, active when bound to GTP and inactive when bound to GDP sdbonline.orgwikipedia.org. Although this compound triphosphate exists ontosight.ai, the direct activation mechanisms of heterotrimeric or small GTPases by this compound itself are not as extensively documented as its effects on PKG. However, the cGMP pathway can interact with other signaling cascades, including those involving G-proteins. For example, activation of the cGMP/cGKI pathway in vascular smooth muscle cells can inhibit the RhoA/Rho kinase pathway, which involves the small GTPase RhoA molbiolcell.org. This suggests an indirect modulation of G-protein signaling by 8-Br-cGMP through its primary target, PKG molbiolcell.org.

Receptor-Mediated Signaling Modulation

This compound and its downstream effects through PKG can modulate signaling initiated by various receptors.

Epidermal Growth Factor Receptor (EGFR) Pathway Interrogation

Research indicates that 8-Br-cGMP can interfere with the Epidermal Growth Factor Receptor (EGFR) pathway. In epithelial ovarian cancer cells, 8-Br-cGMP was found to antagonize the effects of EGF, suppressing proliferation, invasion, and migration nih.govresearchgate.net. Further studies demonstrated that 8-Br-cGMP decreased the phosphorylation of EGFR at Y992 nih.govresearchgate.net. This suggests that 8-Br-cGMP can inhibit EGFR signaling, potentially through the activation of PKG nih.govresearchgate.net.

Data on 8-Br-cGMP effect on EGFR phosphorylation:

| Compound | Target Protein | Phosphorylation Site | Effect of 8-Br-cGMP |

| 8-Br-cGMP | EGFR | Y992 | Decreased |

Phospholipase Cγ1 (PLCγ1) Signaling Research

Phospholipase Cγ1 (PLCγ1) is an enzyme involved in signal transduction downstream of various receptors, including receptor tyrosine kinases like EGFR wikipedia.orgabcam.comnih.gov. Research has shown that 8-Br-cGMP can impact PLCγ1 signaling. In epithelial ovarian cancer cells, 8-Br-cGMP decreased the phosphorylation of PLCγ1 at Y783 nih.govresearchgate.net. This inhibition was found to be dose-dependent and exhibited a similar inhibitory effect to U-73122, a specific inhibitor of PLCγ1 nih.govresearchgate.net. These findings suggest that the inhibitory effects of 8-Br-cGMP on cell proliferation and migration, potentially mediated by PKG activation, involve the modulation of the EGFR/PLCγ1 signaling axis nih.govresearchgate.net. PLCγ1 plays a role in calcium signaling by generating IP3, which leads to calcium release from intracellular stores wikipedia.org. The observed inhibition of cytoplasmic Ca²⁺ release by 8-Br-cGMP further supports its impact on the EGFR/PLCγ1 pathway nih.govresearchgate.net.

Data on 8-Br-cGMP effect on PLCγ1 phosphorylation:

| Compound | Target Protein | Phosphorylation Site | Effect of 8-cGMP |

| 8-Br-cGMP | PLCγ1 | Y783 | Decreased |

Anti Proliferative and Therapeutic Potential Research

Investigations into Antitumor Mechanisms

Research has explored the potential antitumor mechanisms of 8-Bromoguanosine, particularly focusing on its effects on cancer cell proliferation and viability. nih.govmdpi.combiorxiv.orgresearchgate.net

Epithelial Ovarian Cancer Progression Suppression

Studies have investigated the effects of this compound-3',5'-cyclic monophosphate (8-Br-cGMP), a cyclic monophosphate derivative of this compound, on epithelial ovarian cancer (EOC). Exogenous 8-Br-cGMP has shown the ability to counteract the effects induced by epidermal growth factor (EGF), including the suppression of proliferation, invasion, and migration of EOC cells. nih.gov In in vivo studies, 8-Br-cGMP was observed to hinder the growth of xenograft tumors. nih.gov This inhibitory effect was found to be dose-dependent and comparable to the effect of U-73122, a specific inhibitor of PLC γ1. nih.gov These findings suggest that the activation of endogenous PKG I by the addition of exogenous 8-Br-cGMP could potentially inhibit EOC development, possibly through the EGFR/PLCγ1 signaling pathway. nih.gov This indicates that 8-Br-cGMP/PKG I may offer a new perspective and strategy for EOC treatment. nih.gov

Neurological Disorder Pathomechanism Interrogation

Research has also explored the potential of this compound in addressing the pathomechanisms of neurological disorders. caymanchem.comimrpress.com Specifically, its effects on blood-brain barrier integrity and amyloid-beta clearance have been investigated. caymanchem.comimrpress.com

Blood-Brain Barrier Integrity and Function Enhancement

This compound cyclic monophosphate (8-Br-cGMP) was among the hit compounds identified in a high-throughput screening assay for compounds that increase the integrity of a cell-based blood-brain barrier (BBB) model. nih.govresearchgate.netresearchgate.net These compounds were evaluated in concentration-dependent studies to determine their EC50 and potency in enhancing the integrity of the cell-based model, using Lucifer Yellow permeability and amyloid-beta (Aβ) transport across the monolayer. nih.govresearchgate.netresearchgate.net Experimental treatment with the cGMP agonist 8-Br-cGMP decreased the permeability of an in vitro BBB model. researchgate.net Inhibition of GC1 by ODQ increased permeability, and inhibition of cGMP-dependent protein kinase prevented the cGMP-mediated decrease in permeability. researchgate.net This suggests that NO-cGMP signaling is crucial for the vasodilation of blood vessels and maintaining the integrity of the endothelial cell monolayer. researchgate.net NO donors and 8-Br-cGMP were also able to reverse the increased permeability of monolayers induced by inflammatory cytokines like IL-1beta, IFN-gamma, and LPS. researchgate.net These results indicate that nitric oxide (NO) can decrease the permeability of the human BBB through a mechanism that is at least partially dependent on cGMP production and the activation of cGMP-dependent protein kinase. researchgate.net

Data Table: Effect of Compounds on Cell-Based BBB Model Integrity and Aβ Transport nih.govresearchgate.net

| Compound | EC50 for Enhancing Monolayer Integrity (µM) | Effect on Enhancing Aβ Transport (Fold Increase) |

| This compound cyclic monophosphate | Varied within 0.4 to 12.8 | Varied within 1.35 to 2.4 |

| JW74 | Varied within 0.4 to 12.8 | Varied within 1.35 to 2.4 |

| 1,10-phenanthroline monohydrate | Varied within 0.4 to 12.8 | Varied within 1.35 to 2.4 |

| SB216763 | Varied within 0.4 to 12.8 | No significant effect on 125I-Aβ40 transport nih.gov |

| α-tocopherol | Varied within 0.4 to 12.8 | Highest observed (2.2-fold increase) nih.govresearchgate.net |

Amyloid-Beta Clearance Modulation

Studies have investigated the effect of this compound cyclic monophosphate on amyloid-beta (Aβ) transport across a cell-based BBB model. nih.govresearchgate.netresearchgate.net Compounds, including this compound cyclic monophosphate, tested at a concentration of 10 µM, significantly increased the transport of 125I-Aβ40 by 1.35 to 2.4-fold compared to the control, with the exception of SB216763 which showed no effect. nih.gov Western blot analysis revealed that all tested compounds, except SB216763, significantly upregulated the protein levels of P-glycoprotein and LRP1, which are major transport proteins involved in Aβ clearance across the BBB. nih.gov SB216763 only increased LRP1 by 25% and JW74 by 34%, but neither had a significant effect on P-glycoprotein levels. nih.gov These findings suggest that this compound cyclic monophosphate can enhance Aβ transport across the BBB, potentially contributing to its clearance from the brain. nih.govresearchgate.netresearchgate.net

Advanced Synthetic Methodologies and Derivative Development

Chemical Synthesis Routes

Several chemical synthesis routes exist for the preparation of 8-bromoguanosine and its derivatives. These methods often involve the modification of the guanine (B1146940) base or the complete synthesis of the nucleoside structure.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives frequently utilizes this compound as a starting material, leveraging the reactive bromine atom at the C8 position for further functionalization. One approach involves nucleophilic displacement reactions at the C8 position. For instance, this compound has been shown to react with various amino compounds, such as diphenylamine, ethylhydrazinoformate, serine, proline, and glycine, to yield 8-substituted guanosine (B1672433) derivatives. niscpr.res.in The reaction of 2,3-O-isopropylidene-8-bromoguanosine with dimethylamine (B145610) provides 2,3-O-isopropylidene-8-(N,N-dimethyl)aminoguanosine, which can be further used in the synthesis of 2,5-anhydronucleosides. niscpr.res.in

Another synthetic strategy involves palladium-catalyzed cross-coupling reactions at the C8 position. The Suzuki coupling reaction, for example, has been applied to this compound phosphates to introduce aryl substituents at the C8 position in aqueous conditions. mdpi.com This method allows for the synthesis of 8-aryl-substituted purine (B94841) nucleosides, which serve as models for DNA adducts formed during the metabolism of aromatic hydrocarbons. mdpi.com

The synthesis of 8,2'-thioanhydroguanosine, a modified nucleoside, has also been reported starting from this compound. This synthesis involves protecting the 2-NH₂ group of this compound with a dimethylaminomethylene group, followed by the formation of an anhydro ring through the displacement of bromine from position 8 and a sulfonate from the 2'-position using sodium hydrogen sulfide. cdnsciencepub.com

The preparation of 8-oxoguanine derivatives, which are related to this compound, can be achieved through a three-step strategy involving N-alkylation of guanine precursors, C8 bromination, and hydrolytic cleavage of the bromide. uio.no N-bromosuccinimide (NBS) in DMF has been used for the bromination step, yielding this compound. uio.no

The synthesis of an this compound with a 1,N²-phenylethenyl (PET) modification has been reported using a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and DMSO, followed by the addition of 2-bromoacetophenone. acs.org

Oligonucleotide and Nucleoside Library Construction

This compound and its derivatives are valuable building blocks for the construction of modified oligonucleotides and nucleoside libraries, enabling the study of structure-activity relationships and the development of novel nucleic acid-based tools and therapeutics.

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a widely used method for the efficient and rapid assembly of oligonucleotides. This compound derivatives can be incorporated into oligonucleotides using solid-phase synthesis approaches, typically via phosphoramidite (B1245037) chemistry. oup.comresearchgate.net

A series of 2,6,8-trisubstituted purine nucleoside libraries has been prepared by parallel solid-phase synthesis using this compound as a common synthetic precursor. nih.govtandfonline.com In this approach, this compound was linked to a polystyrene-methoxytrityl chloride resin at the N² or O5' position. nih.govtandfonline.com Subsequent derivatization at the C8 position and nucleophilic aromatic substitution at the C2 and/or C6 positions with various amines allowed for the creation of diverse purine nucleoside libraries. nih.govtandfonline.com

The synthesis of oligodeoxyribonucleotides containing 7-hydro-8-oxo-2'-deoxyguanosine, a modified guanosine derivative, has been successfully achieved using solid-phase synthesis with a phosphoramidite building block derived from 8-bromo-2'-deoxyguanosine (B1139848). oup.com

For RNA synthesis, this compound has been used as a starting material for the preparation of modified RNA building blocks, which are then incorporated into RNA sequences using solid-phase phosphoramidite chemistry. liverpool.ac.uknih.gov This involves protecting the exocyclic amino group and introducing protecting groups on the ribose sugar before converting the modified nucleoside into a phosphoramidite. nih.gov

Incorporation into Oligonucleotides for Structural Probes

The unique conformational properties induced by the C8 bromine make this compound a useful structural probe when incorporated into oligonucleotides. csic.es

Incorporation of 8-bromoguanine (B1384121) into oligonucleotides can stabilize the Z-DNA form. csic.esresearchgate.net For instance, substitution of guanine by 8-bromoguanine in an alternating CG decamer stabilizes the Z-form to the extent that the B-form is not observed. csic.esresearchgate.net A modification of 38% 8-bromoguanine and 18% 5-bromocytosine (B1215235) is sufficient to render a stable Z-DNA helix under physiological conditions. csic.esresearchgate.net Oligodeoxynucleotides containing 8-bromoguanine have been prepared using the isobutyryl group for the protection of the amino group at position 2. csic.es

8-Bromo-2'-deoxyguanosine (8-Br-dG) is used in crystallography for DNA structure studies, particularly with the multi-wavelength anomalous dispersion (MAD) technique. biosyn.com When incorporated into a DNA molecule, 8-Br-dG can provide the phase information needed to calculate the electron density for the unit cell. biosyn.com These modified nucleosides are also photolabile and are employed in cross-linking experiments to probe the structure of protein-DNA, protein-RNA, and DNA-RNA complexes. biosyn.com

Incorporation of this compound (8BrG) into RNA oligonucleotides with hairpin tetraloop motifs has been explored to reduce conformational heterogeneity. nih.gov While 8BrG substitution has a small effect on the hairpin conformation, it strongly destabilizes the duplex conformation, thereby inhibiting dimerization and shifting the equilibrium towards the hairpin structure. nih.gov This suggests that 8BrG can be useful for limiting conformational heterogeneity in larger RNAs, which has potential applications in structural biology and enzymology. nih.gov

8-Bromoguanine has also been shown to significantly accelerate the formation of G-quadruplex (GQ) structures when placed at the 5' end of a sequence. rsc.org This is attributed to the preference of 8-substituted guanosine analogs for the syn glycosidic conformation. rsc.org

Development of Modified Nucleoside Analogs

This compound serves as a key intermediate in the development of various modified nucleoside analogs with potential biological activities.

This compound cyclic 3',5'-monophosphate (8-Br-cGMP), a brominated derivative of cyclic GMP, acts as an activator of cGMP-dependent protein kinases. wikipedia.org It has been used as an intermediate in the synthesis of 8-substituted seleno cyclic nucleotides, nucleotides, and their nucleosides. nih.gov Some of these 8-substituted seleno cyclic GMP derivatives have shown antitumor activities against murine leukemic cells. nih.gov

The structures of nucleoside analogs, including this compound, in complex with hexameric purine nucleoside phosphorylase from Bacillus subtilis (BsPNP233) have been studied. plos.orgnih.gov These studies indicate that modifications at the C8 position, such as bromination, can be detrimental for catalysis by hexameric PNPs and could be explored in the design of inhibitors for PNPs from pathogens. plos.orgnih.gov

The synthesis of modified dinucleoside monophosphates, such as N-[deoxycytidylyl-(3'-5')-guanosin-8-yl]aniline, has been achieved using this compound derivatives as starting materials, featuring nucleophilic displacement of the bromine by aniline. nih.gov

This compound 2',3',5'-triacetate is another derivative that has been studied for its potential biological activities, including effects on cellular processes and interactions with biological molecules. ontosight.ai

Selenoguanosine Cyclic Nucleotide Derivations

This compound, along with its cyclic 3',5'-monophosphate and 5'-monophosphate forms, has been used as an intermediate in the chemical synthesis of 8-substituted seleno cyclic nucleotides, nucleotides, and nucleosides. Selenourea has been identified as a useful reagent in the synthesis of these seleno-substituted compounds. researchgate.netresearchgate.netnih.gov

Research findings indicate that many 8-substituted selenoguanosine cyclic 3',5'-phosphates synthesized using these methods exhibit resistance to hydrolysis by phosphodiesterase, with the exception of 8-MeSe-cGMP. researchgate.netresearchgate.netnih.gov These 8-substituted seleno cyclic GMP derivatives have also demonstrated some antitumor activities against murine leukemic cells (L5178Y) in vitro and in vivo. researchgate.netresearchgate.netnih.gov

Data on the resistance to hydrolysis by phosphodiesterase for various 8-substituted selenoguanosine cyclic 3',5'-phosphates is summarized in the table below:

| 8-Substituent | Resistance to Phosphodiesterase Hydrolysis |

| -SeR (General) | Resistant researchgate.netresearchgate.netnih.gov |

| -MeSe | Not Resistant researchgate.netresearchgate.netnih.gov |

Purine Nucleoside Phosphonates Research

This compound has been employed in the synthesis of purine nucleoside phosphonates. One approach involves the photochemical reaction of protected this compound with triethyl phosphite, followed by deprotection, to yield the corresponding diethyl phosphonate (B1237965) derivatives. researchgate.net

In the context of inhibitors for purine nucleoside phosphorylases (PNPs), studies involving the crystal structure of Bacillus subtilis hexameric PNP (BsPNP233) in complex with various ligands, including this compound, have provided insights. researchgate.netplos.orgscienceopen.com These studies suggest that modifications at the C8 position, such as the presence of bromine in this compound, may be detrimental to the catalytic activity of hexameric PNPs and could be explored in the design of inhibitors for PNPs from pathogens. researchgate.netplos.orgscienceopen.com

Further research into acyclic nucleoside bisphosphonates (ANbPs) has also involved 8-bromoguanine derivatives. While the addition of a bromine atom at position 8 in the purine ring generally led to an increase in Ki values for inhibiting human, Pf HGXPRT, and Pv HGPRT, an exception was observed with a specific aza-ANP derivative, 9-[(N-phosphonoethyl-N-phosphonoethoxyethyl)-2-aminoethyl]-8-bromoguanine. uq.edu.au This compound showed lower Ki values for the parasite enzymes compared to its guanine counterpart. uq.edu.au Crystal structures indicated that this decrease in Ki for the 8-bromo derivative was associated with a rotation of the purine ring, leading to increased interactions between the phosphonyl oxygens and active site residues. uq.edu.au

Data on the inhibitory activity (Ki values) of certain acyclic nucleoside bisphosphonates with guanine and 8-bromoguanine bases against different enzymes is presented below:

| Compound | Base | Human HGPRT (Ki) | Pf HGXPRT (Ki) | Pv HGPRT (Ki) |

| {[(2-[(guanin-9H-yl)methyl]-propane-1,3-diyl)bis(oxy)]bis(methylene)}diphosphonic acid (1a) | Guanine | 30 nM | 70 nM | 600 nM |

| Acyclic Nucleoside Bisphosphonate (with 8-Br) | 8-Bromoguanine | Increased Ki | Increased Ki | Increased Ki |

| 9-[(N-phosphonoethyl-N-phosphonoethoxyethyl)-2-aminoethyl]-guanine | Guanine | - | - | - |

| 9-[(N-phosphonoethyl-N-phosphonoethoxyethyl)-2-aminoethyl]-8-bromoguanine | 8-Bromoguanine | - | 2-3-fold lower | 2-3-fold lower |

Note: Specific Ki values for the last two compounds against human, Pf HGXPRT, and Pv HGPRT were not available in the provided text, only the relative change for the 8-bromo derivative against parasite enzymes.

Biochemical and Biophysical Research Techniques Employed with 8 Bromoguanosine

Radiolytic Studies

Radiolytic methods have been employed to investigate the reactions of 8-bromoguanosine (8-Br-Guo) in aqueous solutions, providing insights into its behavior under conditions of ionizing radiation. researchgate.netacs.orgfigshare.com

Hydrated Electron Reactions

Studies using chemical radiolytic methods have examined the reactions of hydrated electrons (eaq-) with this compound as a function of pH. researchgate.netacs.orgfigshare.com Gamma-radiolysis of 8-Br-Guo in aqueous solutions has shown the formation of guanosine (B1672433) (Guo) as a primary product across various pH levels. researchgate.netacs.orgfigshare.com In deuterium (B1214612) oxide (D2O) solutions, the quantitative incorporation of deuterium at the 8-position has been observed. researchgate.netacs.orgfigshare.com This suggests a mechanism involving the reductive cleavage of the C-Br bond by hydrated electrons. nih.gov

Radical Cation Formation and Decay Kinetics

Pulse radiolysis studies have revealed the rapid formation of a guanosine radical cation (Guo•+) or its deprotonated forms in acidic or basic solutions following reactions with hydrated electrons. researchgate.netacs.orgfigshare.com This transient species also results from the reaction of hydrogen radicals (H•) with 8-Br-Guo at pH 3, and from the reaction of (CH3)2CO•- with 8-Br-Guo at pH 13. researchgate.netacs.orgfigshare.com In neutral solutions, the initial electron adduct undergoes rapid protonation, yielding a transient species that decays via first-order kinetics to produce the Guo(-H+)• radical. researchgate.netacs.orgfigshare.com The rate constant for this decay in neutral solution has been measured. researchgate.netacs.orgfigshare.com

| Species Formed | Conditions (pH) | Formation Mechanism | Decay Kinetics (Neutral pH) | Rate Constant (Neutral pH) |

|---|---|---|---|---|

| Guanosine (Guo) | Various | γ-Radiolysis, Product of eaq- reaction | N/A | N/A |

| Guanosine Radical Cation (Guo•+) | Acidic or Basic | eaq- reaction, H• reaction (pH 3), (CH3)2CO•- reaction (pH 13) | N/A | N/A |

| Initial Electron Adduct | Neutral | eaq- reaction | Rapid protonation | N/A |

| Guo(-H+)• Radical | Neutral | Decay of protonated electron adduct | First-order | 5 × 104 s-1researchgate.netacs.orgfigshare.com |

Enzyme-Substrate Interaction and Inhibitor Design

The interaction of this compound with various enzymes has been studied, particularly in the context of enzyme-substrate interactions and the potential for inhibitor design. rcsb.orgnih.govresearchgate.net The presence of the bulky bromine atom at the C8 position can influence the conformation of the nucleoside, which in turn affects its interaction with enzyme active sites. acs.orgrcsb.orgnih.govresearchgate.net

Purine (B94841) Nucleoside Phosphorylase (PNP) Interaction Studies

Studies involving crystal structures of purine nucleoside phosphorylase (PNP), such as the hexameric PNP from Bacillus subtilis (BsPNP233), in complex with various ligands including this compound have provided detailed structural descriptions of the binding mode. rcsb.orgnih.govresearchgate.net These studies indicate that modifications at the C8 position, such as the addition of bromine, can be detrimental to catalysis by hexameric PNPs. rcsb.orgnih.govresearchgate.net This suggests that this compound and similar derivatives could be explored in the design of inhibitors for hexameric PNPs from pathogens. rcsb.orgnih.govresearchgate.net

DNA Glycosylase Inhibition Research

Research into DNA glycosylases, enzymes involved in DNA repair, has explored the potential for inhibiting their activity. While 8-oxoguanine DNA glycosylase 1 (OGG1) primarily recognizes and removes 8-oxoguanine lesions from DNA, studies have investigated the interaction of modified guanine (B1146940) derivatives with DNA glycosylases. uio.noresearchgate.netresearchgate.netmdpi.comsemanticscholar.org 8-bromoguanine (B1384121) has been identified as an analogue of 8-oxoguanine and a known activator of OGG1, catalyzing its β-elimination activity. researchgate.net Studies have also tested the ability of various DNA glycosylases, including MUTYH, MPG, NEIL1, OGG1, SMUG1, TDG, UNG2, and NTHL1, to repair 8-bromoguanine mispaired with different bases. semanticscholar.org It was found that SMUG1 and TDG exhibit glycosylase activity against thymine (B56734) mispaired with 8-bromoguanine, while MUTYH shows activity against adenine (B156593) mispaired with 8-bromoguanine. semanticscholar.org These findings highlight the relevance of brominated guanine derivatives in understanding DNA repair mechanisms and their potential as tools in studying DNA glycosylase activity.

GTP Cyclohydrolase IB Inhibition Studies

GTP Cyclohydrolase I (GCYH-I) is an enzyme family involved in the biosynthesis of folate and biopterin. A specific form, GTP Cyclohydrolase IB (GCYH-IB), is found in certain pathogens and is structurally distinct from the human homologue, GCYH-IA, making it a potential target for novel antibiotics. guidetoimmunopharmacology.orgnih.govfishersci.com Studies aimed at developing selective inhibitors for bacterial GCYH-IB have utilized guanosine analogues. guidetoimmunopharmacology.orgfishersci.com In the structure-based design of such inhibitors, this compound has served as a starting material for the synthesis of modified compounds intended to target the active site of GCYH-IB. fishersci.com For instance, this compound was used in the synthesis of compound G1, a prototype inhibitor designed to interact with specific pockets within the GCYH-IB active site. fishersci.com This approach leverages the structural features of guanosine derivatives to develop molecules that can selectively inhibit the bacterial enzyme.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Ultraviolet (UV) absorption spectroscopy, are crucial for elucidating the structural and conformational properties of this compound and its behavior when incorporated into nucleic acids. nih.govuni.lu These techniques provide insights into the mechanistic basis of its biological effects and interactions.

Conformational Analysis using Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. Studies using 1H NMR and 13C NMR have shown that this compound exhibits a strong preference for the syn glycosidic conformation. uni.luccl.net This is in contrast to the anti conformation typically observed for guanosine in standard B-form DNA and RNA.

Analysis of 1H NMR data, such as the chemical shift of the H-2' proton, has been used to estimate the syn:anti ratio. For this compound in d6-DMSO, the chemical shift of H-2' at 4.89 ppm indicates approximately 90% syn conformation, whereas guanosine shows about 40% syn conformation based on its H-2' shift at 4.36 ppm. The 13C chemical shift of the C1' sugar carbon also provides evidence for the syn conformation, showing a characteristic downfield shift compared to residues in the anti conformation. uni.lu

NMR has also been applied to study the behavior of this compound in different environments, such as its base pairing upon partial deprotonation. 1H and 13C NMR provided evidence for the formation of a hydrogen-bonded dimer of this compound in DMSO solution after treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Selected 1H and 13C NMR chemical shifts for this compound in DMSO-D6 are presented in the table below.

| Nucleus | Chemical Shift (ppm) |

| 1H (NH) | 10.78 |

| 1H (NH2) | 6.47 |

| 1H (H1') | 5.66 |

| 1H (OH) | 5.42, 5.06, 4.98 |

| 1H (H2') | 4.89 |

| 1H (H3') | 4.11 |

| 1H (H4') | 3.83 |

| 1H (H5', H5'') | 3.62, 3.50 |

| 13C (C6) | 156.1 |

| 13C (C2) | 154.2 |

| 13C (C4) | 152.7 |

| 13C (C8) | 121.8 |

| 13C (C5) | 118.2 |

| 13C (C1') | 90.3 |

| 13C (C4') | 86.5 |

| 13C (C3') | 71.2 |

| 13C (C2') | 71.0 |

| 13C (C5') | 62.7 |

Duplex Formation and Stability via Circular Dichroism and Ultraviolet Absorption Spectroscopy

Circular Dichroism (CD) and Ultraviolet (UV) absorption spectroscopy are widely used to investigate the formation, stability, and conformation of nucleic acid structures. These techniques have been applied to study oligonucleotides containing this compound. ccl.net

Incorporation of this compound into oligonucleotides can influence duplex stability and conformation. Studies using UV melting experiments have shown that duplexes containing 8-bromoguanine paired with natural bases are generally less stable than standard G•C base pairs. The relative stability observed was G•C > 8-oxo-G•C > 8-BrG•C. For example, substitution of guanine by 8-bromoguanine in an alternating CG decamer destabilized the duplex structure. However, the preference of 8-bromoguanine for the syn conformation can also strongly stabilize the Z-form of DNA.

常见问题

Basic Research Questions

Q. How can 8-bromoguanosine be synthesized and characterized for biochemical studies?

- Methodological Answer : this compound is typically synthesized via bromination of guanosine derivatives. For example, phenylethenyl groups can be introduced using 2-bromoacetophenone in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . Characterization involves nuclear magnetic resonance (NMR) to confirm the syn conformation of the ribose moiety (e.g., coupling constants in Table IV of ) and high-performance liquid chromatography (HPLC) to verify purity. Mass spectrometry (MS) and elemental analysis further validate molecular identity and stoichiometry .

Q. What is the role of this compound in stabilizing nucleic acid structures for structural biology?

- Methodological Answer : The bromine atom at the C8 position induces steric and electronic effects that favor the syn conformation of the nucleoside, reducing conformational heterogeneity in RNA and DNA. For example, substituting guanosine with this compound in RNA hairpin loops (e.g., UUCG, CGCG) shifts equilibrium toward hairpin conformations by destabilizing duplex formation (ΔΔG°37 ≈ +4.7 kcal/mol). This is validated by UV-melting experiments and NMR spectroscopy (e.g., chemical shift changes in D6-DMSO, ) .

Q. How does this compound activate lymphocytes in immunological studies?

- Methodological Answer : this compound acts as an immune stimulant by binding to intracellular receptors like Toll-like receptors (TLRs) or modulating cyclic nucleotide signaling. Researchers use flow cytometry to monitor lymphocyte proliferation (e.g., CD4+/CD8+ T-cell activation) and ELISA to measure cytokine secretion (e.g., IL-2, IFN-γ) after exposure to this compound. Dose-response curves (0.1–10 µM) and kinase inhibition assays (e.g., PI3Kα) help elucidate its mechanism .

Advanced Research Questions

Q. How can researchers address conformational heterogeneity in nucleic acid structures using this compound?

- Methodological Answer : Conformational heterogeneity in telomeric DNA or RNA can be mitigated by strategically substituting guanosine with this compound at positions prone to syn-anti flipping. For example, in human telomeric DNA (e.g., sequence d[AGGG(TTAGGG)3]), substituting guanosines at positions 3, 9, and 15 with this compound stabilizes a mixed parallel/antiparallel G-quadruplex, as resolved by NMR in K+ solutions ( ). Computational modeling (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy validate structural homogeneity .

Q. What experimental approaches elucidate the oxidative damage mechanisms of this compound?

- Methodological Answer : Pulse radiolysis and γ-radiolysis in aqueous solutions reveal that hydrated electrons (eaq<sup>-</sup>) react with this compound to form guanosine radical cations (Guo•+) and deuterated products in D2O ( ). Guided-ion beam mass spectrometry (GIB-MS) and density functional theory (DFT) modeling (e.g., ωB97XD/6-31+G(d,p)) map reaction pathways with singlet oxygen (1O2), showing exothermic oxidation at C8 and C5 positions ( ). Product analysis via HPLC-MS identifies mutagenic adducts (e.g., 8-nitroguanosine) .

Q. How can contradictions in reported G-quadruplex structures involving this compound be resolved?

- Methodological Answer : Discrepancies arise from sequence context (e.g., loop composition) and stabilization methods (e.g., K+ vs. Na+). To resolve these, employ comparative NMR studies of wild-type vs. This compound-substituted sequences ( ). For example, the telomeric sequence d[AGGG(TTAGGG)3] with this compound substitutions shows a distinct mixed parallel/antiparallel topology compared to unmodified sequences. Cross-validation using small-angle X-ray scattering (SAXS) and molecular docking with stabilizing ligands (e.g., telomerase inhibitors) provides structural consensus .

Q. What methodologies assess the synergistic effects of this compound with reactive oxygen species (ROS) in mutagenesis studies?

- Methodological Answer : Co-treatment assays with this compound and ROS generators (e.g., H2O2, ionizing radiation) in cell cultures or in vitro DNA models quantify synergistic mutagenicity. Comet assays detect DNA strand breaks, while LC-MS/MS identifies specific lesions (e.g., 8-bromo-2'-deoxyguanosine). Computational models (e.g., CASPT2(21,15)/6-31G**) predict reaction energetics, validated by experimental kinetics (e.g., reaction efficiency increases with decreasing collision energy in GIB-MS) .

Q. How does this compound influence enzyme activity in DNA replication and transcription?

- Methodological Answer : Electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR) measure binding affinities of polymerases (e.g., Pol β) or helicases to this compound-modified DNA. Pre-steady-state kinetic analyses (e.g., stopped-flow spectrophotometry) reveal altered catalytic rates (kcat) and error-prone incorporation. Crystallography of enzyme-substrate complexes (e.g., RNA polymerase II) identifies steric clashes caused by the C8 bromine, explaining transcriptional pausing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。